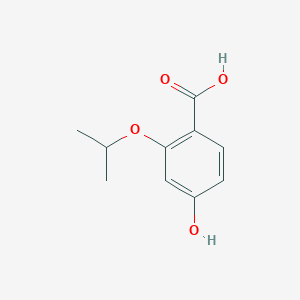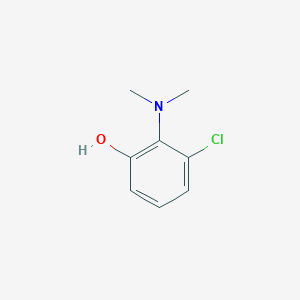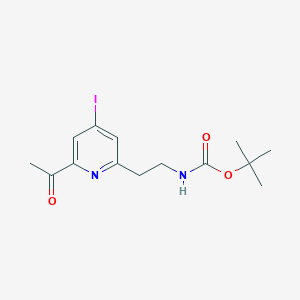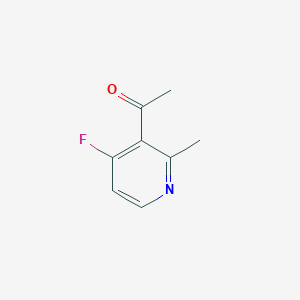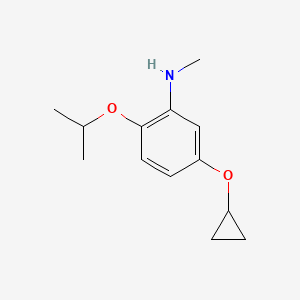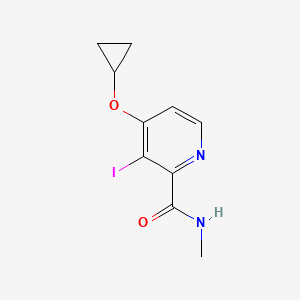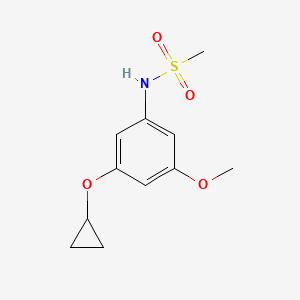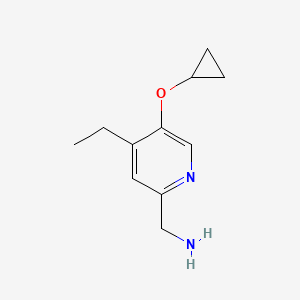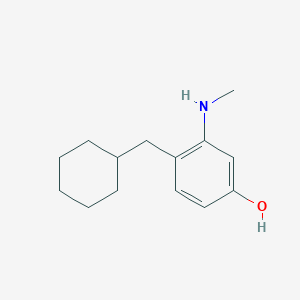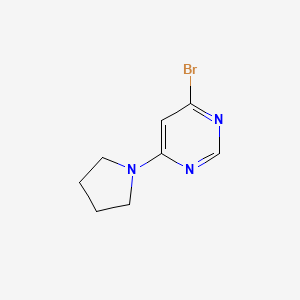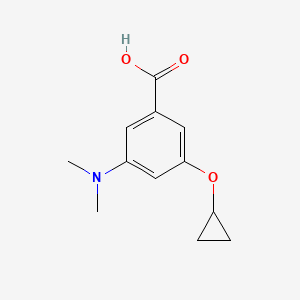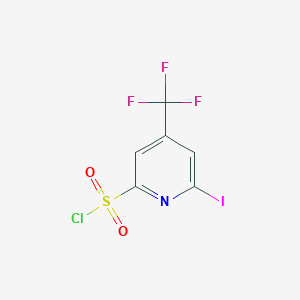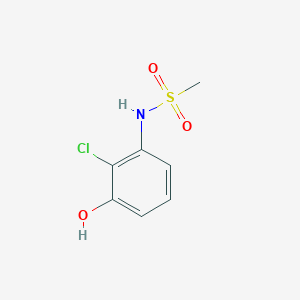![molecular formula C7H7ClN2O2 B14836235 4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of furo[3,4-D]pyrimidines. This compound is characterized by its unique structure, which includes a furan ring fused to a pyrimidine ring, with a chlorine atom at the 4th position and a methoxy group at the 2nd position. The molecular formula of this compound is C7H7ClN2O2, and it has a molecular weight of 186.6 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with furan derivatives in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process .
化学反応の分析
Types of Reactions
4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The furan ring can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine: Similar structure but with two chlorine atoms.
Pyrazolo[3,4-D]pyrimidine: A different fused ring system with potential biological activities.
Pyrrolo[2,3-D]pyrimidine: Another fused ring system with applications in medicinal chemistry.
Uniqueness
4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
4-chloro-2-methoxy-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2O2/c1-11-7-9-5-3-12-2-4(5)6(8)10-7/h2-3H2,1H3 |
InChIキー |
ONICFKHNWWDKBS-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(COC2)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


